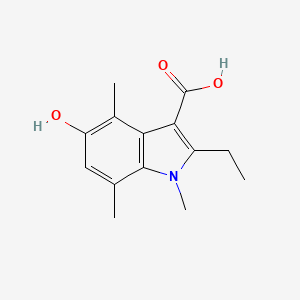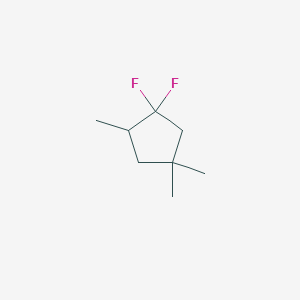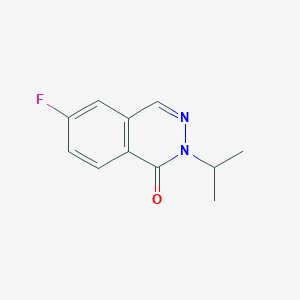![molecular formula C10H15N5 B13221278 2-(Butan-2-yl)-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13221278.png)
2-(Butan-2-yl)-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butan-2-yl)-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrrolo[2,3-d]pyrimidine core with a butan-2-yl group at the 2-position and a hydrazinyl group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as pyrimidine derivatives and suitable reagents.
Introduction of the Butan-2-yl Group: This step involves the alkylation of the pyrrolo[2,3-d]pyrimidine core using butan-2-yl halides under basic conditions.
Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced through a nucleophilic substitution reaction using hydrazine or its derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Butan-2-yl)-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The pyrrolo[2,3-d]pyrimidine core can be reduced under specific conditions to yield dihydropyrrolo[2,3-d]pyrimidine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Azo and azoxy derivatives.
Reduction: Dihydropyrrolo[2,3-d]pyrimidine derivatives.
Substitution: Various substituted pyrrolo[2,3-d]pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-(Butan-2-yl)-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity.
Mecanismo De Acción
The mechanism of action of 2-(Butan-2-yl)-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine involves the inhibition of specific molecular targets, such as Src family kinases. These kinases play a crucial role in various signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, the compound can interfere with the signaling pathways, leading to the suppression of cancer cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: The parent compound without the butan-2-yl and hydrazinyl groups.
Pyrazolo[3,4-d]pyrimidine: A similar heterocyclic compound with a pyrazole ring fused to the pyrimidine core.
Thieno[2,3-d]pyrimidine: A compound with a thiophene ring fused to the pyrimidine core.
Uniqueness
2-(Butan-2-yl)-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both the butan-2-yl and hydrazinyl groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for targeted interactions with specific molecular targets, making it a valuable compound for scientific research and therapeutic development .
Propiedades
Fórmula molecular |
C10H15N5 |
|---|---|
Peso molecular |
205.26 g/mol |
Nombre IUPAC |
(2-butan-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C10H15N5/c1-3-6(2)8-13-9-7(4-5-12-9)10(14-8)15-11/h4-6H,3,11H2,1-2H3,(H2,12,13,14,15) |
Clave InChI |
ACHGZZTXCCARRK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=NC2=C(C=CN2)C(=N1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methoxy-5-[(2-methylpropoxy)methyl]aniline](/img/structure/B13221196.png)
![2-{[(2,6-Dimethylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13221206.png)




![1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid](/img/structure/B13221224.png)


![[8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol](/img/structure/B13221251.png)

![[4-(Aminomethyl)-2-chlorophenyl]methanol](/img/structure/B13221256.png)

![2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-3-methylbutanoic acid](/img/structure/B13221275.png)
